4-(2-Bromoacetyl)-N-methylbenzamide

Description

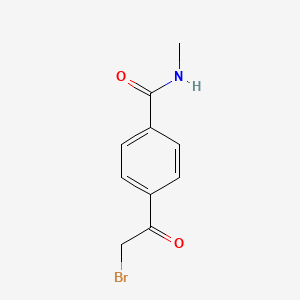

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

4-(2-bromoacetyl)-N-methylbenzamide |

InChI |

InChI=1S/C10H10BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

NNZLKGABEMZFTP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(=O)CBr |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 2 Bromoacetyl N Methylbenzamide Analogues

General Principles of SAR for Bromoacetylated Compounds

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates how the chemical structure of a molecule correlates with its biological activity. numberanalytics.com The core principle is that a molecule's three-dimensional structure, including the arrangement of its functional groups and stereochemistry, determines its interactions with biological targets like proteins or receptors. numberanalytics.comnumberanalytics.com By systematically modifying a molecule's structure and observing the resulting changes in biological effect, researchers can identify the key structural features, known as the pharmacophore, that are essential for activity. numberanalytics.com This process is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing undesirable effects. numberanalytics.comcollaborativedrug.com

For bromoacetylated compounds, SAR studies focus on understanding the contribution of the bromoacetyl group and the scaffold to which it is attached. The bromoacetyl moiety is a potent electrophile, meaning it is highly reactive towards electron-rich nucleophiles found in biological systems. This reactivity is a key determinant of the compound's mechanism of action, often leading to the formation of a stable covalent bond with its biological target. nih.govnih.gov

SAR investigations for this class of compounds typically explore:

The necessity of the bromoacetyl group: Replacing it with less reactive groups (e.g., a simple acetyl group or a hydroxyl group) can help confirm if covalent modification is essential for activity.

The influence of the linker: The atoms connecting the bromoacetyl group to the main scaffold can affect its reactivity and presentation to the target.

The role of the molecular scaffold: The rest of the molecule (in this case, the N-methylbenzamide portion) is responsible for guiding the compound to the correct biological target and positioning the bromoacetyl group for reaction. Modifications to this scaffold will affect binding affinity and selectivity. collaborativedrug.com

Impact of the Bromoacetyl Group on Biological Interactions

The bromoacetyl group is a defining feature of 4-(2-bromoacetyl)-N-methylbenzamide, primarily functioning as a reactive "warhead" that engages with biological targets.

Electrophilic Reactivity and Covalent Adduction Potential

The bromoacetyl group is a classic α-halo ketone, which is a strong electrophile. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This inherent reactivity allows the compound to act as a targeted covalent inhibitor (TCI). nih.govnih.gov

These inhibitors first bind to their target protein through non-covalent interactions and then form a permanent covalent bond between the electrophilic warhead and a nucleophilic amino acid residue at or near the binding site. nih.gov Common nucleophilic residues targeted by such electrophiles include cysteine (via its thiol group), serine (via its hydroxyl group), and lysine (B10760008) (via its amino group). nih.gov The formation of this covalent bond can lead to irreversible inhibition of the protein's function. The specificity of this covalent adduction is a critical aspect of drug design, aiming to modify only the intended target protein to avoid off-target effects. nih.gov

Influence on Reversible Binding and Conformational Dynamics

Before the irreversible covalent bond can form, the molecule must first reversibly bind to the target's active or allosteric site. The bromoacetyl group, along with the rest of the molecule, contributes to this initial binding event. Its size, shape, and electronic properties influence how the molecule fits within the binding pocket.

Furthermore, the conformational flexibility of the entire molecule, including the bond rotations involving the bromoacetyl group, is crucial. The molecule must adopt a specific conformation to properly orient the electrophilic carbon for attack by the protein's nucleophile. northumbria.ac.uk The dynamics of the protein itself and the flexibility of the inhibitor both play a role in achieving the optimal geometry for the reaction to occur. northumbria.ac.uk Therefore, the bromoacetyl group not only serves as the reactive moiety but also as a structural element that impacts the initial recognition and binding posture.

Contribution of the N-methylbenzamide Moiety to Molecular Recognition

The N-methylbenzamide portion of the molecule acts as the recognition element, guiding the compound to its specific biological target and anchoring it in a productive orientation.

Steric and Electronic Effects of Benzene (B151609) Ring Substituents

The benzene ring of the benzamide (B126) moiety provides a scaffold that can be systematically modified to probe and optimize interactions with the target protein. Substituents on this ring can exert significant steric and electronic effects that alter binding affinity and selectivity. purechemistry.orgnih.gov

Electronic Effects: These arise from a substituent's ability to donate or withdraw electron density from the aromatic ring, which can be broken down into inductive and resonance effects. purechemistry.orglibretexts.orgmsu.edu

Inductive Effects: Result from the electronegativity of atoms in the substituent, which can pull (electron-withdrawing) or push (electron-donating) electron density through the sigma bonds. msu.edulibretexts.org

Resonance (or Conjugative) Effects: Occur when a substituent's lone pairs or pi systems can interact with the pi system of the benzene ring, leading to electron donation or withdrawal. purechemistry.org

Steric Effects: Relate to the size and shape of the substituent. purechemistry.org Bulky groups can create favorable van der Waals interactions if they fit into a corresponding pocket on the protein, or they can cause steric hindrance, preventing the molecule from binding correctly. The position of the substituent (ortho, meta, or para) is also critical in determining the spatial arrangement of the molecule within the binding site. nih.gov

The following table summarizes the effects of common substituents on a benzene ring:

| Substituent | Electronic Effect | Steric Bulk |

| -NO₂ (Nitro) | Strong withdrawing | Moderate |

| -CN (Cyano) | Strong withdrawing | Linear, moderate |

| -CF₃ (Trifluoromethyl) | Strong withdrawing | Moderate |

| -Cl, -Br (Halogens) | Inductively withdrawing, weakly resonance donating | Moderate |

| -H (Hydrogen) | Neutral | Minimal |

| -CH₃ (Methyl) | Weakly donating | Small |

| -OH (Hydroxyl) | Strongly donating | Small |

| -OCH₃ (Methoxy) | Strongly donating | Moderate |

| -NH₂ (Amino) | Strongly donating | Small |

This table presents generalized effects that can influence molecular interactions.

Studies on related benzamide-containing compounds have shown that the type and position of substituents are crucial for biological activity, with even small changes leading to significant differences in potency and selectivity. mdpi.comresearchgate.net

Role of the N-methyl Amide in Hydrogen Bonding and Conformational Flexibility

The N-methyl amide linker is a critical component for molecular recognition and structural stability. The amide group itself is a key functional group in many drugs due to its ability to form hydrogen bonds. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the amide nitrogen's hydrogen (N-H) in a primary or secondary amide is a hydrogen bond donor. nih.gov

In this compound, the presence of the methyl group on the nitrogen (an N-methyl amide) has several important consequences:

Hydrogen Bonding: It removes the N-H hydrogen, meaning this group can only act as a hydrogen bond acceptor (via the carbonyl oxygen). This can be a crucial design element to achieve selectivity for a target that has a hydrogen bond donor in the correct position but lacks a corresponding acceptor for an N-H. nih.gov

Conformational Flexibility: Rotation around the amide bond (C-N) is restricted due to its partial double-bond character. However, rotation is possible around the benzene-carbonyl and N-methyl bonds. The N-methyl group adds steric bulk compared to a non-methylated amide, which can influence the preferred conformation (torsion angles) of the molecule. rsc.org This preferred shape must be compatible with the topology of the target's binding site for effective binding. The interplay between restricted and free rotation allows the molecule to maintain a degree of structural integrity while being flexible enough to adapt to its binding partner. northumbria.ac.uk

SAR Studies for Modulatory Activities in Biological Systems

Enzyme Inhibition Potency and Selectivity

While specific data on this compound is unavailable, research on other benzamide and related heterocyclic derivatives highlights their potential as enzyme inhibitors.

For instance, a series of novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). nih.gov These enzymes are critical targets for various diseases, including Alzheimer's and glaucoma. The study demonstrated that the synthesized compounds exhibited potent inhibitory effects, suggesting that the benzamide scaffold, when appropriately functionalized, can be a key feature for enzyme inhibition. nih.gov

In another study, 2-phenoxybenzamide (B1622244) derivatives were investigated for their antiplasmodial activity, which is linked to the inhibition of parasitic enzymes. mdpi.com The SAR analysis revealed that the substitution pattern on the anilino part of the molecule and the nature of the substituent on the diaryl ether moiety significantly influenced the activity. mdpi.com For example, a 4-fluorophenoxy substituent was generally found to be advantageous for the antiplasmodial activity. mdpi.com

Furthermore, benzothiazole (B30560) derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Certain N-substituted benzothiazoles showed anti-inflammatory activities comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov

Table 1: Enzyme Inhibition by Benzamide and Related Derivatives

| Compound Class | Target Enzyme(s) | Key SAR Findings | Reference |

|---|---|---|---|

| N-substituted sulfonyl amides with 1,3,4-oxadiazol | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | The specific N-substituents and the oxadiazole ring are crucial for potent inhibition. | nih.gov |

| 2-Phenoxybenzamides | Plasmodium falciparum enzymes | The substitution pattern on the anilino and diaryl ether moieties significantly impacts activity. A 4-fluorophenoxy group is beneficial. | mdpi.com |

Receptor Modulation

Information regarding the receptor modulation activities of this compound analogues is not available in the provided search results. General studies on benzamides have shown their potential to interact with various receptors, but specific SAR studies for receptor modulation were not identified in the context of the requested compound or its close analogues.

Anti-infective Efficacy (Antibacterial, Antifungal, Antitubercular, Antiviral)

Analogues of the core benzamide structure have demonstrated a wide range of anti-infective properties.

Antibacterial and Antifungal Activity:

A study on N-substituted 2-aminobenzothiazoles revealed that some of these compounds exhibit significant antibacterial and antifungal activities. nih.gov The biological activities of some of these derivatives were found to be comparable or even superior to standard drugs like phenoxymethylpenicillin. nih.gov Another study on N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria. mdpi.com Complexation with β-cyclodextrin was found to enhance both the antimicrobial and anti-inflammatory effects of these compounds. mdpi.com

Antitubercular Activity:

Heterobiaryl analogues of the antituberculosis drug PA-824, which contain a nitroimidazooxazine core, have been synthesized to improve potency and solubility. nih.gov Certain pyrazole (B372694) analogues were found to be more than 10-fold more effective than the parent drug in a mouse model of acute M. tb infection. nih.gov This highlights the potential of heterocyclic structures, which can be considered as bioisosteres of the benzamide group, in developing new antitubercular agents.

Antiviral Activity:

While specific antiviral data for this compound analogues is lacking, the broader class of nucleic acid binders, which includes compounds with amide linkages, has shown promise. These molecules, termed Strathclyde nucleic acid binders (SNABs), have demonstrated efficacy against a range of pathogens, including viruses, by targeting both DNA and RNA. nih.gov

Table 2: Anti-infective Activity of Benzamide-related Derivatives

| Compound Class | Activity | Key SAR Findings | Reference |

|---|---|---|---|

| N-substituted 2-aminobenzothiazoles | Antibacterial, Antifungal | The nature of the N-substituent is critical for activity. | nih.gov |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Antibacterial | Active against Gram-positive bacteria; complexation with cyclodextrin (B1172386) enhances activity. | mdpi.com |

| Heterobiaryl nitroimidazooxazine analogues | Antitubercular | Replacement of a phenyl ring with heterocycles like pyrazole improves efficacy and solubility. | nih.gov |

Anti-proliferative and Apoptosis-Inducing Activities

The benzamide scaffold is a common feature in many compounds with anti-proliferative and apoptosis-inducing properties.

Research on 2-aryl-4-benzoyl-imidazoles (ABI-I) has identified them as potent antiproliferative agents against melanoma. nih.gov SAR studies on this scaffold indicated that even subtle structural changes can significantly affect their potency. nih.gov Some analogues were found to be active against paclitaxel-resistant cancer cell lines, suggesting a potential advantage in treating resistant tumors. nih.gov

A series of 4-substituted benzoyltaurinamide derivatives were synthesized and evaluated for their anticancer activity. nih.govtubitak.gov.tr Methoxyphenyl derivatives, in particular, were effective against several cancer cell lines with good selectivity. nih.gov Mechanistic studies revealed that these compounds induce apoptosis through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govtubitak.gov.tr

Furthermore, N-substituted benzamides, with declopramide (B1670142) as a lead compound, have been shown to induce apoptosis in cancer cells by triggering the release of cytochrome c and activating caspase-9. nih.gov This process was preceded by a G2/M cell cycle arrest. nih.gov

Table 3: Anti-proliferative and Apoptosis-Inducing Activity of Benzamide Analogues

| Compound Class | Cell Lines | Key SAR Findings and Mechanism | Reference |

|---|---|---|---|

| 2-Aryl-4-benzoyl-imidazoles (ABI-I) | Melanoma, Prostate Cancer | Subtle structural changes significantly impact potency; active against paclitaxel-resistant lines. | nih.gov |

| 4-Substituted benzoyltaurinamide derivatives | Various cancer cell lines | Methoxyphenyl substitution enhances activity; induces apoptosis via the intrinsic pathway. | nih.govtubitak.gov.tr |

| N-substituted benzamides (e.g., declopramide) | Pre-B cell line, Promyelocytic cancer cell line | Induces G2/M cell cycle arrest and apoptosis through cytochrome c release and caspase-9 activation. | nih.gov |

Anti-inflammatory Effects

Benzamide and related structures have been investigated for their potential to mitigate inflammatory responses.

A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which shares some structural features with the target molecule, was shown to have anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. nih.gov LX007 inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have also been evaluated for their anti-inflammatory activity. mdpi.com These compounds exhibited superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, a standard anti-inflammatory drug. mdpi.com

Furthermore, a series of new butanals and their corresponding carboxylic acid analogues were synthesized and showed potent inhibition of COX-1, COX-2, and 5-LOX enzymes, all of which are key players in the inflammatory cascade. mdpi.com

Table 4: Anti-inflammatory Effects of Benzamide-related Derivatives

| Compound Class | Mechanism of Action | Key SAR Findings | Reference |

|---|---|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Inhibition of NO, PGE2, iNOS, and COX-2 production in microglia. | The substituted benzylamino and hydroxybenzoic acid moieties are key for activity. | nih.gov |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition. | Showed superior trypsin inhibitory activity compared to acetylsalicylic acid. | mdpi.com |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and carboxylic acid analogues | Inhibition of COX-1, COX-2, and 5-LOX. | The presence of specific substituents on the phenyl ring influences the inhibitory potency. | mdpi.com |

Computational Chemistry Approaches in the Research of 4 2 Bromoacetyl N Methylbenzamide

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method simulates the interaction between a small molecule ligand, such as 4-(2-bromoacetyl)-N-methylbenzamide, and the binding site of a target protein. The primary goals are to predict the binding conformation (pose) and to estimate the binding affinity, often represented by a scoring function. researchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com Docking algorithms then sample a large number of possible orientations of the ligand within the protein's active site, evaluating each pose based on a scoring function that calculates the free energy of binding. researchgate.net Lower binding energy scores typically indicate a more stable ligand-protein complex.

For benzamide (B126) derivatives, molecular docking has been successfully applied to elucidate interactions with various biological targets. For instance, docking studies on benzamide analogs have revealed crucial hydrogen bond and hydrophobic interactions within the active sites of enzymes like DNA gyrase and topoisomerase, which are key targets in antimicrobial and anticancer research, respectively. researchgate.netresearchgate.net In a study on benzamide derivatives as glucokinase activators, docking simulations identified key amino acid interactions required for activity. nih.gov These simulations can guide the rational design of more potent and selective inhibitors by identifying which functional groups on the ligand are critical for binding.

| Benzamide Analog | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | Topoisomerase IIα (5GWK) | -8.5 | GLY760, MET762, TYR805 |

| Analog B | DNA Gyrase B (S. aureus) | -7.9 | ARG76, GLY101 |

| Analog C | Glucokinase (GK) | -9.2 | ARG63, TYR215 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex in a simulated physiological environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of binding interactions over time. nih.gov

In the context of this compound research, MD simulations would typically follow molecular docking. After identifying a promising binding pose, an MD simulation of the ligand-protein complex solvated in water is performed for a duration of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can confirm the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored; a stable RMSD value over time suggests the complex is in equilibrium. tandfonline.com Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and identify which residues are most affected by ligand binding. nih.gov

MD simulations have been used to validate the stability of complexes involving benzamide analogs. For example, a 15-nanosecond MD simulation was used to confirm the stability of a complex between a benzamide inhibitor and the FtsZ protein, a target for antimicrobial agents. nih.gov Such simulations provide crucial insights into the dynamic stability of interactions, which is essential for predicting a compound's efficacy. nih.gov

Pharmacophore Modeling for Ligand-Based Design and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the three-dimensional arrangement of essential chemical features a molecule must possess to bind to a specific target and elicit a biological response. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract collection of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

These models can be generated based on the structures of a set of known active ligands or from the structure of the ligand-binding site of a target protein. nih.gov Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases for novel compounds that match the required features. biorxiv.org This virtual screening process can identify structurally diverse molecules with the potential for the desired biological activity.

For benzamide analogs, pharmacophore modeling has been instrumental in identifying new potential inhibitors. A study on benzamide derivatives as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. tandfonline.com This model was subsequently used to develop a 3D-QSAR model and to provide insights for designing molecules with improved inhibitory potential. tandfonline.com Similarly, another study used a pharmacophore model to screen for novel N-Methyl-D-Aspartate (NMDA) receptor antagonists, leading to the identification of potent and structurally diverse hits. biorxiv.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactivity and Electronic Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and chemical reactivity of a molecule. researchgate.netneliti.com DFT methods calculate the electron density of a system to determine its energy and other properties. researchgate.net This approach is used to optimize molecular geometry and to compute a wide range of electronic properties.

For this compound, DFT calculations can characterize its reactivity profile. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scispace.com

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com This information is crucial for predicting how the molecule will interact with biological targets and for understanding its reaction mechanisms. DFT studies on benzamide derivatives have been used to analyze their geometric parameters, vibrational frequencies, and electronic properties, showing good agreement with experimental data and providing insights into intramolecular interactions such as hydrogen bonding. mdpi.com

In Silico ADME/Tox Prediction and Property Optimization (Excluding Toxicity Data)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com Performing these studies experimentally is time-consuming and resource-intensive. In silico ADME prediction models offer a rapid and efficient way to evaluate the "drug-likeness" of a compound and to identify potential liabilities before synthesis. jonuns.comresearchgate.net

Various computational models and software tools are available to predict key ADME parameters for a molecule like this compound based on its chemical structure. These predictions often include:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated. mdpi.com These are often evaluated against frameworks like Lipinski's "Rule of Five" to assess the likelihood of oral bioavailability. mdpi.com

Absorption: Prediction of properties like human intestinal absorption and cell permeability (e.g., Caco-2 permeability). nih.gov

Distribution: Estimation of factors such as plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov

Numerous studies on benzamide and benzimidazole (B57391) derivatives have utilized in silico tools to predict their ADME profiles, helping to prioritize compounds with favorable pharmacokinetic properties for further development. researchgate.netnih.gov

| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Intestinal Absorption (%) |

|---|---|---|---|---|---|

| Benzamide | 121.14 | 0.64 | 1 | 1 | High |

| 4-Bromo-N-methylbenzamide | 214.06 | 1.85 | 1 | 1 | High |

| Analog X | 450.3 | 4.2 | 2 | 5 | Moderate |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemijournal.com

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors representing its physicochemical properties or structural features is calculated. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. tandfonline.com A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure.

3D-QSAR models, which consider the three-dimensional properties of molecules, have been successfully developed for various series of benzamide analogs. nih.gov For instance, a 3D-QSAR model for benzamide FtsZ inhibitors yielded a high correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating good statistical significance and predictive power. nih.govtandfonline.com Such models are valuable for understanding which structural modifications are likely to enhance or diminish activity, thereby guiding the optimization of lead compounds like this compound. nih.gov

Applications of 4 2 Bromoacetyl N Methylbenzamide As a Chemical Probe in Biological Research

Affinity Labeling and Proteomic Profiling for Target Identification

4-(2-Bromoacetyl)-N-methylbenzamide serves as a reactive chemical probe for affinity labeling, a powerful technique to identify the biological targets of small molecules. nih.gov The core of this application lies in the bromoacetyl group, which acts as an electrophilic "warhead." This group readily forms a stable, covalent bond with nucleophilic amino acid residues, such as cysteine or lysine (B10760008), on proteins. chemikailproteomics.comacs.org This irreversible binding allows for the "tagging" of proteins that interact with the benzamide (B126) scaffold.

The general workflow for target identification using probes like this compound involves introducing the compound to a complex biological sample, such as a cell lysate or even living cells. nih.gov After the covalent labeling of target proteins, the sample is typically subjected to proteomic analysis. Techniques like mass spectrometry are then used to identify the specific proteins that have been modified by the probe. acs.orgnih.gov By pinpointing these proteins, researchers can gain insights into the molecular basis of the compound's biological effects.

A significant advantage of using covalent probes like this compound is the stability of the probe-protein complex, which facilitates its isolation and identification. Furthermore, by incorporating a "clickable" tag, such as an alkyne or azide (B81097) group, into the probe's structure, researchers can employ bioorthogonal chemistry to attach reporter molecules like biotin (B1667282) or fluorophores. nih.govnih.govnih.gov This strategy, often referred to as "click chemistry," enhances the detection and purification of labeled proteins, making the identification process more efficient and sensitive. mdpi.com

Development of Activity-Based Protein Profiling (ABPP) Reagents

Activity-based protein profiling (ABPP) is a sophisticated functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgyoutube.comnih.gov this compound, with its electrophilic bromoacetyl group, is a prime candidate for development into an ABPP reagent. portlandpress.comnih.gov

An ABPP probe typically consists of a reactive group (the "warhead"), a recognition element, and a reporter tag. wikipedia.org In the case of a probe derived from this compound, the bromoacetyl moiety serves as the warhead, targeting active enzymes with accessible nucleophilic residues in their catalytic sites. wikipedia.org The N-methylbenzamide portion can be tailored to provide selectivity for a particular class of proteins. nih.gov The reporter tag, often a fluorophore or biotin, enables the visualization and enrichment of the labeled enzymes. wikipedia.org

A key feature of ABPP is its ability to distinguish between active and inactive enzymes. wikipedia.org Since the probe covalently modifies the active site, only enzymes in their catalytically competent conformation will be labeled. This provides a direct measure of enzyme activity rather than just protein abundance, offering a more accurate picture of the functional proteome. wikipedia.orgyoutube.com The development of ABPP probes based on scaffolds like this compound has significantly advanced our ability to screen for enzyme inhibitors and discover novel drug targets. youtube.comrsc.org

| Probe Component | Function in ABPP | Example from this compound |

| Reactive Group (Warhead) | Forms a covalent bond with the active site of an enzyme. | Bromoacetyl group |

| Recognition Element | Provides selectivity for a specific class of enzymes. | N-methylbenzamide scaffold |

| Reporter Tag | Allows for visualization and enrichment of labeled proteins. | Can be added via a clickable handle |

Use in Functional Genomics and Chemical Genetics Approaches

Functional genomics and chemical genetics are powerful disciplines that aim to elucidate gene and protein function, respectively, often through perturbation by external agents. nih.govnih.gov Covalent modifiers like this compound are increasingly utilized as tools in these approaches. nih.gov

In chemical genetics, small molecules are used to rapidly and reversibly control protein function, mimicking genetic mutations. nih.gov A covalent probe based on this compound can be used to selectively and irreversibly inhibit a specific protein target. By observing the resulting phenotypic changes in a cell or organism, researchers can infer the function of that protein. nih.gov This approach offers temporal control that is often difficult to achieve with traditional genetic methods.

Furthermore, these probes can be integrated with genetic techniques for more comprehensive studies. For example, a small molecule probe can be used in conjunction with RNA interference (RNAi) screens to identify genes that are essential for a particular biological process or that modulate the activity of the probe. nih.gov This combination of chemical and genetic tools allows for a multi-pronged approach to dissecting complex biological pathways.

Elucidation of Protein Function through Covalent Modification

The ability of this compound to covalently modify proteins provides a direct method for studying their function. libretexts.org By selectively inactivating a protein through covalent modification, researchers can observe the downstream consequences and thereby deduce the protein's role in cellular processes. nih.govnih.gov

This strategy is particularly valuable for studying enzymes. The bromoacetyl group can react with a nucleophilic residue in the active site, leading to irreversible inhibition. This allows researchers to probe the catalytic mechanism and the importance of specific residues for enzyme activity. blogspot.com

Moreover, the site of covalent modification can be precisely identified using mass spectrometry-based proteomics. This information can reveal the location of the binding pocket and provide insights into the protein's structure and how it interacts with small molecules. This knowledge is crucial for the rational design of more potent and selective inhibitors. nih.gov

Investigating Dynamic Ligand-Target Interactions in Complex Biological Systems

Understanding the dynamic interplay between ligands and their protein targets within the complex environment of a living cell is a major challenge in biological research. nih.gov Covalent probes derived from scaffolds like this compound offer a unique advantage in this area.

The irreversible nature of the covalent bond "traps" the ligand-protein interaction, allowing for its detection and analysis even if the initial binding event is transient or of low affinity. frontiersin.org This is particularly useful for studying dynamic processes where protein conformations and interactions are constantly changing. nih.gov

By using "clickable" versions of these probes, researchers can perform time-resolved experiments. mdpi.com For instance, the probe can be introduced to cells for a specific duration, followed by a "click" reaction to attach a reporter tag. This allows for the capture of a snapshot of protein activity at a particular moment in time, providing valuable information about the dynamics of cellular signaling pathways. This approach has been instrumental in studying the transient interactions that govern many biological processes.

Emerging Research Areas and Future Perspectives for 4 2 Bromoacetyl N Methylbenzamide

Design and Synthesis of Next-Generation Bromoacetyl-Benzamide Scaffolds

The core structure of 4-(2-bromoacetyl)-N-methylbenzamide serves as a foundational scaffold for the design and synthesis of next-generation therapeutic agents. Researchers are actively exploring modifications to this scaffold to enhance potency, selectivity, and pharmacokinetic properties. The design of neoteric benzylidene amino-benzimidazole derivatives, for instance, represents a strategic approach to developing novel compounds with potential anti-inflammatory and antioxidant activities. nih.gov These efforts often involve the synthesis of a series of analogues followed by evaluation for their biological potential. nih.gov

Key strategies in the design of next-generation scaffolds include:

Structural Modifications: Introducing different substituents on the benzamide (B126) ring to modulate electronic and steric properties.

Bioisosteric Replacements: Replacing the bromoacetyl group with other reactive moieties to fine-tune reactivity and target engagement.

Hybridization: Combining the bromoacetyl-benzamide scaffold with other pharmacophores to create hybrid molecules with dual or multiple modes of action.

An example of such synthetic exploration is the preparation of novel ynamide structural analogues, which, while distinct from the bromoacetyl-benzamide structure, highlights the broader trend of developing versatile nitrogen-containing building blocks for organic synthesis. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is a burgeoning area of research with significant implications for compounds like this compound. researchgate.net This approach is particularly relevant for complex multifactorial diseases where targeting a single pathway may be insufficient. nih.govnih.gov Multi-target-directed ligands (MTDLs) are designed to modulate multiple targets simultaneously, potentially leading to enhanced efficacy and a better safety profile. nih.gov

For instance, some existing drugs have demonstrated multi-target activities. Galantamine, an acetylcholinesterase inhibitor, also modulates nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, donepezil (B133215) has been shown to inhibit Aβ self-aggregation and interact with sigma-1 receptors in addition to its primary mechanism. nih.gov The development of second-generation multi-targeted tyrosine kinase inhibitors like cabozantinib (B823) and regorafenib, which act on multiple pathways involved in cancer pathogenesis, further underscores the potential of this strategy. nih.gov

The 4-aminoquinoline (B48711) scaffold, sharing some structural similarities with the benzamide core, has been a fruitful starting point for developing drugs against cancer, tuberculosis, and malaria, showcasing the potential of a single core structure to yield compounds with diverse biological activities. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design, offering powerful tools to accelerate the discovery and optimization of new therapeutic agents. nih.govnih.goveurekaselect.comscispace.com These computational approaches are increasingly being applied to the design of molecules based on scaffolds like this compound.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Studies: AI algorithms can build predictive models that correlate the chemical structure of bromoacetyl-benzamide analogues with their biological activity. nih.govscispace.com

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and more effective bromoacetyl-benzamide derivatives. semanticscholar.org

Property Prediction: Deep neural networks have shown superior performance in predicting various physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial for optimizing drug candidates. semanticscholar.org

Development of Novel Synthetic Methodologies for Enhanced Analogue Diversity

Expanding the chemical space around the this compound scaffold requires the development of novel and efficient synthetic methodologies. The goal is to create a diverse library of analogues with varied structural features, which is essential for thorough structure-activity relationship (SAR) studies.

Recent advances in synthetic chemistry offer new avenues for generating analogue diversity. For example, the development of methods to create novel ynamide structural analogues demonstrates how new synthetic transformations can lead to unique and versatile building blocks for organic synthesis. nih.gov While not directly applied to this compound in the provided context, these principles of synthetic innovation are highly relevant.

Future research in this area will likely focus on:

Combinatorial Chemistry: High-throughput synthesis techniques to rapidly generate large libraries of bromoacetyl-benzamide derivatives.

Flow Chemistry: Continuous manufacturing processes for safer and more efficient synthesis of key intermediates and final products.

Catalysis: The use of novel catalysts to enable previously difficult or inefficient chemical transformations, allowing for greater structural diversification.

Investigation of this compound in Emerging Therapeutic Areas

While the primary applications of bromoacetyl-benzamide derivatives may be in established fields, there is growing interest in exploring their potential in emerging therapeutic areas. The multifactorial nature of many complex diseases, such as neurodegenerative disorders and certain cancers, makes them attractive targets for compounds with the potential for multi-target engagement. nih.govnih.gov

Alzheimer's disease, for example, is characterized by multiple pathological hallmarks, including amyloid-β deposition and neurofibrillary tangles, making a multi-target approach highly desirable. nih.gov The ability of some compounds to modulate pathways relevant to cancer, such as the RAS/RAF/MEK/ERK pathway, also opens up new avenues for investigation. nih.gov

Future research will likely involve screening this compound and its analogues against a broader range of biological targets and in disease models beyond their initial intended applications. This exploratory research could uncover novel therapeutic opportunities for this versatile chemical scaffold.

Advances in Analytical Techniques for Complex Biological Samples

The accurate quantification of this compound and its metabolites in complex biological matrices like blood, plasma, and tissue is crucial for preclinical and clinical research. researchgate.net Recent years have seen significant advancements in analytical techniques, offering improved sensitivity, specificity, and throughput. orientjchem.orgwebsiteonline.cnnih.gov

Modern Analytical Techniques for Bioanalysis

| Technique | Description | Advantages |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net | High sensitivity, specificity, and speed. Considered a benchmark for quantitative bioanalysis. researchgate.netwebsiteonline.cn |

| High-Performance Liquid Chromatography (HPLC) | A cornerstone of pharmaceutical analysis for separating compounds in a mixture. researchgate.net | Widely applicable and effective for a broad range of compounds. orientjchem.org |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate analytes from complex samples. orientjchem.orgwebsiteonline.cn | Can be automated and is effective in removing interfering matrix components. |

| Liquid-Liquid Extraction (LLE) | A classic sample preparation method based on the differential solubility of compounds in two immiscible liquids. orientjchem.orgwebsiteonline.cn | Simple and versatile. |

| Micro-extraction Techniques | Miniaturized versions of extraction methods, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). orientjchem.org | Require smaller sample volumes and less solvent, making them more environmentally friendly. |

The trend in bioanalysis is moving towards methods that are not only highly sensitive and specific but also automated, high-throughput, and environmentally sustainable. researchgate.netorientjchem.org The development of green analytical methods and the miniaturization of sample preparation techniques are key areas of focus. researchgate.netnih.gov

Q & A

Q. Mechanistic Insight :

- SN2 Pathway : Dominant in polar aprotic solvents (e.g., DMF), confirmed by linear free-energy relationships (Hammett ρ = +2.1) .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity (k₂ < 0.1 M⁻¹s⁻¹) due to steric hindrance .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR (CDCl₃) : Key signals include:

- δ 2.95 (s, 3H, N-CH₃),

- δ 4.35 (s, 2H, COCH₂Br),

- δ 7.45–8.10 (m, 4H, aromatic protons).

Coupling constants (e.g., J = 8.5 Hz for aromatic protons) confirm substituent positions .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 256.1 (calculated: 256.04) .

- IR : Strong C=O stretch at 1680 cm⁻¹ and C-Br at 650 cm⁻¹ .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict hydrolysis pathways:

- Acidic Conditions (pH < 3) : Protonation of the carbonyl oxygen accelerates cleavage of the C-Br bond (ΔG‡ = 25 kcal/mol).

- Basic Conditions (pH > 10) : Hydroxide attack at the acetyl carbon forms a tetrahedral intermediate (ΔG‡ = 18 kcal/mol).

Experimental validation via pH-rate profiles (k_obs) aligns with computational predictions (R² = 0.96) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.